Home > Products > Screening Compounds P139444 > Quinidine monohydrate
Quinidine monohydrate -

Quinidine monohydrate

Catalog Number: EVT-13267423
CAS Number:
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Quinidine is extracted from the bark of cinchona trees, which are native to South America. The extraction process involves various methods, including solvent extraction and crystallization techniques, to isolate the active alkaloids from the plant material. Quinidine can also be synthesized through chemical reactions involving precursors derived from cinchona alkaloids .

Classification

Quinidine monohydrate falls under the classification of antiarrhythmic agents, specifically belonging to the class 1A antiarrhythmics. It functions by moderating cardiac action potentials and is used in clinical settings to restore normal heart rhythm in conditions such as atrial fibrillation and ventricular tachycardia .

Synthesis Analysis

Methods

The synthesis of quinidine monohydrate can be achieved through several methods:

  1. Extraction from Cinchona Bark: The traditional method involves extracting quinine from cinchona bark, followed by chemical modifications to yield quinidine.
  2. Chemical Synthesis: Modern synthetic routes include stereoselective total synthesis techniques that utilize various reagents and catalysts to produce quinidine from simpler organic compounds. For example, reactions involving Brønsted acids and chiral amines can facilitate the formation of the quinoline core necessary for quinidine .

Technical Details

The synthesis typically involves multiple steps:

  • Formation of Intermediates: Key intermediates such as dihydroquinidinone are generated through specific reaction pathways involving halogenated hydrocarbons and alkanols under controlled conditions.
  • Crystallization: The final product is often crystallized as a monohydrate to enhance stability and solubility in pharmaceutical formulations .
Molecular Structure Analysis

Structure

Quinidine monohydrate features a complex molecular structure characterized by a quinuclidine ring fused with a quinoline moiety. The presence of a hydroxyl group contributes to its solubility and interaction with biological targets.

Data

  • Molecular Formula: C20H24N2O2H2OC_{20}H_{24}N_{2}O_{2}\cdot H_{2}O
  • Molecular Weight: 378.89 g/mol
  • Melting Point: Approximately 207 °C for pure quinidine .
Chemical Reactions Analysis

Reactions

Quinidine participates in various chemical reactions that are crucial for its pharmacological activity:

  1. Electrophilic Substitution: The aromatic rings in quinidine can undergo electrophilic substitution reactions, which modify its activity and selectivity towards ion channels.
  2. Hydrogenation Reactions: Quinidine can be reduced to form other derivatives that may exhibit different therapeutic profiles or enhanced solubility.

Technical Details

The reactions are typically conducted under inert atmospheres using solvents such as methanol or dichloromethane at controlled temperatures to ensure optimal yields and purity of the product .

Mechanism of Action

Quinidine exerts its therapeutic effects primarily through the modulation of ion channels in cardiac tissues:

  • Sodium Channel Blockade: Quinidine blocks sodium channels during depolarization, slowing conduction velocity and prolonging the action potential duration.
  • Potassium Current Modulation: It also affects potassium currents, particularly I_Kr and I_Ks, which are critical for repolarization phases in cardiac action potentials.

These actions contribute to its effectiveness in treating arrhythmias by stabilizing cardiac electrical activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Bitter
  • Solubility: Soluble in water, methanol, and ethanol; sparingly soluble in chloroform.

Chemical Properties

  • pH Range: Typically ranges between 5 to 7 when dissolved in water.
  • Stability: Stable under normal conditions but should be protected from light and moisture to prevent degradation .
Applications

Quinidine monohydrate has several scientific uses:

  1. Antiarrhythmic Agent: Primarily used in clinical settings for managing atrial fibrillation, atrial flutter, and ventricular tachycardia.
  2. Antimalarial Activity: Although less common today due to resistance issues, it has historical significance in treating malaria caused by Plasmodium species.
  3. Research Applications: Quinidine serves as a model compound in pharmacological studies related to ion channel dynamics and cardiovascular physiology .
Mechanistic Elucidation of Quinidine Monohydrate’s Pharmacodynamic Profile

Ion Channel Modulation: Potassium and Sodium Channel Inhibition Dynamics

Quinidine monohydrate exerts its Class Ia antiarrhythmic effects primarily through state-dependent blockade of voltage-gated sodium channels (Nav1.5). This blockade preferentially targets the inactivated state of the channel, resulting in a use-dependent inhibition where higher heart rates intensify the drug's effect [5] [6]. Electrophysiological studies reveal quinidine reduces the maximum upstroke velocity (Vmax) of phase 0 depolarization, slowing conduction velocity throughout the heart—particularly in the atria, ventricles, and His-Purkinje system [6] [10]. This sodium channel blockade exhibits intermediate kinetics (τ ≈ 1-10 seconds), distinguishing it from faster Class Ib agents (e.g., lidocaine) and slower Class Ic agents (e.g., flecainide) [5].

Simultaneously, quinidine monohydrate demonstrates potent inhibition of multiple potassium currents, prolonging cardiac repolarization. Key potassium channel targets include:

  • Rapid delayed rectifier (IKr/hERG): Blocked with high affinity (IC50 ≈ 1-10 μM), contributing significantly to action potential duration (APD) and QT interval prolongation [5] [7].
  • Slow delayed rectifier (IKs/KCNQ1-KCNE1): Inhibited at higher concentrations, providing additional repolarization reserve blockade [5] [6].
  • Transient outward current (Ito/Kv4.2/Kv4.3): Suppression (IC50 ≈ 10 μM) dampens phase 1 repolarization, particularly relevant in Brugada syndrome and idiopathic ventricular fibrillation [3] [5] [6].
  • Inward rectifier (IK1): Moderate inhibition stabilizes resting membrane potential [6].

Notably, quinidine monohydrate uniquely induces internalization of Kv1.5 channels (mediating atrial IKur) in a dose-, temperature-, and subunit-dependent manner. This occurs via an endocytic mechanism distinct from pore blockade and contributes to reduced channel density beyond simple conductance inhibition [2]. This internalization is stereospecific (quinidine > quinine) and calcium-dependent, representing a novel trafficking-mediated antiarrhythmic mechanism [2].

Table 1: Ion Channel Blockade Profile of Quinidine Monohydrate

Ion CurrentMolecular TargetBlockade Potency (IC50)Functional Consequence
INa (late)Nav1.5~3.8 μMSlowed conduction velocity
IKrhERG/Kv11.11-10 μMAPD/QT prolongation
IKsKCNQ1-KCNE1>10 μMRepolarization reserve reduction
ItoKv4.2/Kv4.3~10 μMReduced phase 1 repolarization
IK1Kir2.x>30 μMResting membrane potential modulation
IKurKv1.5~2 μM (block) + trafficking effectAtrial APD prolongation

Table 2: Comparative Electrophysiological Effects of Class Ia Antiarrhythmics

ParameterQuinidineProcainamideDisopyramide
Use DependenceModerateModerateStrong
Vmax Reduction+++++++
APD Prolongation++++++++
QT ProlongationSignificantModerateSignificant
Ito BlockYesMinimalMinimal
Trafficking Effects (Kv1.5)YesNo dataNo

Muscarinic Receptor Antagonism: Structural Determinants of Ligand-Receptor Interactions

Quinidine monohydrate exhibits significant anticholinergic activity mediated by direct competitive antagonism at cardiac muscarinic M2 and M3 receptors [5] [8]. This property underlies its vagolytic effects, which manifest clinically as sinus tachycardia and attenuated AV nodal refractory periods—actions potentially counterproductive in atrial arrhythmias without concomitant AV nodal blocking agents [5] [6].

The molecular basis of this interaction involves specific stereochemical recognition: Quinidine's quinuclidine nitrogen engages in electrostatic interactions with a conserved aspartate residue (Asp103 in M2) in transmembrane helix 3 (TM3) of the receptor [8]. Concurrently, its quinoline ring system forms hydrophobic contacts with residues in TM6 and TM7 (Phe374, Trp400, Tyr403, Tyr426) [5] [8]. Notably, the stereoselectivity of this interaction differs from sodium channel blockade:

  • Muscarinic antagonism: Non-stereoselective (quinidine ≈ quinine) [8]
  • Sodium channel block: Stereoselective (quinidine > quinine) [5]

Competitive binding assays using [3H]quinuclidinyl benzilate ([3H]QNB) in guinea pig atrial homogenates demonstrate quinidine's affinity (Ki ≈ 0.7-1.2 μM) is approximately 10-fold lower than atropine but significantly higher than procainamide [8]. This affinity profile translates to functional antagonism of acetylcholine-induced negative chronotropy, with quinidine being ~5-fold more potent than procainamide in reversing physostigmine-induced bradycardia [8].

Table 3: Muscarinic Receptor Affinity and Functional Antagonism by Antiarrhythmics

Compound[3H]QNB Ki (μM)Physostigmine Reversal EC50 (μM)Stereoselectivity
Atropine0.060.01Not applicable
Quinidine0.720.15Low (≈ quinine)
Disopyramide0.420.08High [(+)- > (-)-enantiomer]
Procainamide15.61.8Minimal

Multitarget Electrophysiological Effects: Interplay Between Late Sodium Current and Calcium Channel Blockade

Beyond classical sodium and potassium channel interactions, quinidine monohydrate modulates several additional ion currents that refine its antiarrhythmic profile:

Late Sodium Current (INa-L) Inhibition: Quinidine suppresses pathologic late sodium influx (IC50 ≈ 3.8 μM) with greater potency than peak INa blockade [5] [10]. This action shortens ventricular APD in conditions of INa-L augmentation (e.g., ischemia, long QT syndrome type 3) and reduces intracellular sodium loading, thereby attenuating calcium overload via Na+/Ca2+ exchange (NCX) [5].

L-Type Calcium Channel (LTCC) Modulation: At therapeutic concentrations (>5 μM), quinidine partially inhibits LTCC (ICa-L), reducing plateau duration and contractility [6] [10]. This effect contributes to its negative inotropic potential and modulates early afterdepolarization (EAD) formation in prolonged repolarization [5].

Balanced K+ Channel Blockade: Quinidine's simultaneous inhibition of IKr and IKs mirrors amiodarone's electrophysiological profile. This "balanced" potassium channel blockade theoretically mitigates torsadogenic risk compared to pure IKr blockers (e.g., dofetilide), as IKs inhibition partially compensates for reduced repolarization reserve at fast rates [5] [6].

Unique Efficacy in Channelopathies: This multitarget profile underpins quinidine's effectiveness in challenging arrhythmia syndromes:

  • Brugada Syndrome: Ito blockade reduces transmural voltage gradient, while ICa-L enhancement stabilizes epicardial action potentials [5] [6].
  • Short QT Syndrome: Simultaneous IKr, IKs, and INa blockade prolongs effective refractory period without excessive conduction slowing [6].
  • Early Repolarization Syndrome: IK-ATP blockade prevents accentuation of J-waves during ischemia [1] [5].
  • Catecholaminergic Polymorphic VT: ICa-L and RyR2 stabilization indirectly modulates calcium release [5].

Table 4: Multitarget Electrophysiological Effects in Specific Arrhythmia Syndromes

Arrhythmia SyndromePrimary TargetsElectrophysiological Outcome
Brugada SyndromeIto ↓, ICa-LReduced transmural repolarization gradient
Short QT SyndromeIKr ↓↓, IKs ↓, INaERP prolongation without conduction impairment
Early Repolarization SyndromeIK-ATP ↓, ItoSuppression of J-wave amplification
Idiopathic VFIto ↓, INa-LReduced phase 2 reentry and EADs

Table 5: Concentration-Dependent Multitarget Effects of Quinidine Monohydrate

Concentration RangePrimary TargetsDominant Electrophysiological Effect
1-5 μMINa (peak) ↓, IKrConduction slowing, APD prolongation
5-10 μMIto ↓, IKs ↓, M2Repolarization homogenization, vagolysis
>10 μMICa-L ↓, INa-L ↓, IK1Reduced contractility, suppressed EADs/DADs

Properties

Product Name

Quinidine monohydrate

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H24N2O2.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H2/t13-,14-,19+,20-;/m0./s1

InChI Key

NGXLOCPSRZVKMI-VJAUXQICSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.